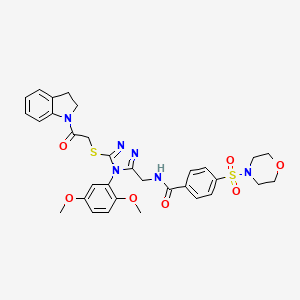

N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Description

N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a structurally complex small molecule featuring a 1,2,4-triazole core substituted with a 2,5-dimethoxyphenyl group, a thioether-linked indolin-1-yl-2-oxoethyl moiety, and a morpholinosulfonyl benzamide side chain. This compound integrates multiple pharmacophoric elements:

- 1,2,4-Triazole: Known for its role in hydrogen bonding and metal coordination, this heterocycle is prevalent in antimicrobial, antiviral, and enzyme-inhibiting agents .

- Morpholinosulfonyl group: Enhances solubility and bioavailability via sulfonamide linkages, commonly used in kinase inhibitors .

- Indolin-1-yl-2-oxoethyl thioether: This motif may confer selective binding to receptors or enzymes, as seen in kinase inhibitors targeting the ATP-binding pocket .

Properties

IUPAC Name |

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34N6O7S2/c1-43-24-9-12-28(44-2)27(19-24)38-29(34-35-32(38)46-21-30(39)37-14-13-22-5-3-4-6-26(22)37)20-33-31(40)23-7-10-25(11-8-23)47(41,42)36-15-17-45-18-16-36/h3-12,19H,13-18,20-21H2,1-2H3,(H,33,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIPNMMGBDKGAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34N6O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structural arrangement that includes a 1,2,4-triazole ring and various functional groups, contributing to its pharmacological properties.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 587.7 g/mol. Its structure can be dissected into several key components:

| Component | Description |

|---|---|

| 1,2,4-Triazole Ring | Known for diverse biological activities, including antifungal and anticancer effects. |

| Morpholinosulfonyl Group | Enhances solubility and bioavailability; may contribute to the compound's overall efficacy. |

| Indolin Derivative | Associated with anticancer properties and potential neuroprotective effects. |

| Dimethoxyphenyl Group | Contributes to the compound's lipophilicity and may influence receptor interactions. |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related triazole derivatives have shown potent inhibition of telomerase activity, which is crucial for cancer cell proliferation. Some derivatives demonstrated IC50 values below 1 µM, indicating strong inhibitory effects compared to standard drugs like staurosporine (IC50 = 6.41 µM) .

Flow cytometric analyses have revealed that certain compounds can induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase and downregulating dyskerin expression—an essential component of telomerase . This suggests that the compound may have similar mechanisms of action.

The biological activity of this compound can be attributed to several mechanisms:

- Telomerase Inhibition : The presence of the triazole ring is known to interfere with telomerase activity, potentially leading to reduced cancer cell viability.

- Apoptosis Induction : The compound may trigger apoptotic pathways in malignant cells through various signaling cascades.

- Cell Cycle Arrest : By affecting key regulatory proteins involved in the cell cycle, the compound can halt cancer cell proliferation.

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical models:

- Study on Indolin Derivatives : A study found that indolin derivatives exhibited significant cytotoxicity against various cancer cell lines, with some compounds causing over 70% cell death at concentrations as low as 10 µM .

- Triazole Compounds in Cancer Research : Research on triazole-based compounds has shown that modifications in their structure can lead to enhanced anti-tumor activity through improved binding affinities to target proteins involved in tumor growth .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural complexity invites comparison with three classes of derivatives:

Key Differences and Implications

Thione vs. Thiol Tautomerism: Triazole-thiones (e.g., compounds [7–9] in ) exist in equilibrium with thiol tautomers, which can affect reactivity and bioavailability. The absence of νS-H bands (~2500–2600 cm⁻¹) in IR spectra confirms the thione form dominance in solid states .

Morpholinosulfonyl vs. Tosyl Groups: Morpholinosulfonyl substituents (as in the target compound) enhance water solubility compared to tosyl (4-methylphenylsulfonyl) groups, as seen in permeability profiling studies .

Indolin-1-yl vs. Fluorophenyl Substitutents :

- The indolin-1-yl-2-oxoethyl group may mimic ATP’s adenine moiety, enabling kinase inhibition, whereas 2,4-difluorophenyl analogs (e.g., compounds [7–9]) prioritize hydrophobic interactions .

Computational Predictions

- XGBoost Models : Predictive models (R² = 0.928, RMSE = 9.091 K) suggest the target compound’s superconducting or thermochemical properties could align with triazole-sulfonamide hybrids .

Critical Spectral Data :

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the 1,2,4-triazole core in this compound, and how can reaction conditions be optimized to minimize side products?

- The 1,2,4-triazole scaffold is typically synthesized via cyclization of thiosemicarbazides or hydrazine-carbothioamide intermediates under acidic or basic conditions. For example, in analogous compounds, cyclization with NaOH/EtOH at reflux yields the triazole ring, but competing pathways (e.g., oxidation of thiols) can generate impurities. Optimization via Design of Experiments (DoE) is critical: factors like temperature, solvent polarity, and stoichiometry of reagents (e.g., NaIO₄ for oxidative coupling) should be systematically evaluated .

Q. How can researchers validate the structural integrity of the sulfonylmorpholine and indolin-1-yl moieties using spectroscopic techniques?

- NMR : The morpholine sulfonyl group exhibits distinct singlet peaks for the four equivalent methylene protons (δ ~3.6–3.8 ppm) and a downfield shift for the sulfonamide proton (δ ~10–11 ppm). The indole NH proton appears as a broad singlet (δ ~10.5 ppm). HRMS should confirm the molecular ion ([M+H]⁺) with a mass error <2 ppm. IR can corroborate the C=O stretch (~1680 cm⁻¹) from the indolin-2-one .

Q. What in vitro assays are suitable for initial evaluation of this compound’s kinase inhibition potential?

- Prioritize kinase profiling panels (e.g., Eurofins KinaseProfiler) to screen against a broad panel of kinases. Use ATP-competitive assays with recombinant enzymes (e.g., TR-FRET-based Z’-LYTE®) to quantify IC₅₀ values. For cell-based activity, employ phospho-ELISA in relevant cancer lines (e.g., HCT-116 for colorectal cancer) to measure downstream phosphorylation inhibition .

Advanced Research Questions

Q. How can researchers address low yields in the coupling of the triazole-thioether intermediate with the indolin-2-one fragment?

- The thioether linkage is prone to oxidation or disulfide formation. Use flow chemistry to control reaction time and oxygen exposure, as demonstrated in analogous triazole-thioether syntheses . Alternatively, employ microwave-assisted synthesis (e.g., 100°C, 30 min in DMF with K₂CO₃) to accelerate the SN2 reaction between the triazole-thiol and 2-(indolin-1-yl)-2-oxoethyl bromide .

Q. What computational approaches are recommended to predict binding modes of this compound to tyrosine kinase targets?

- Perform molecular docking (AutoDock Vina, Glide) using crystal structures of kinases (e.g., c-Met, EGFR). Focus on the triazole and benzamide moieties as key pharmacophores. Validate with molecular dynamics (MD) simulations (AMBER/CHARMM) to assess stability of the binding pose. Compare with co-crystallized inhibitors (e.g., cabozantinib) to identify critical H-bonds and π-π interactions .

Q. How can structure-activity relationship (SAR) studies guide the optimization of metabolic stability in this scaffold?

- Replace the morpholinosulfonyl group with a piperazinylsulfonyl or thiomorpholine moiety to reduce CYP3A4-mediated oxidation. Introduce fluorine at the 2-position of the dimethoxyphenyl ring to block hydroxylation. Use microsomal stability assays (human liver microsomes + NADPH) to quantify half-life improvements .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy in xenograft models?

- Pharmacokinetic profiling : Measure plasma protein binding (e.g., >95% binding reduces free drug concentration) and assess blood-brain barrier penetration. Use LC-MS/MS to quantify tissue distribution. If poor bioavailability is observed, reformulate with nanoparticle carriers (e.g., PLGA) or introduce prodrug moieties (e.g., esterase-labile groups) .

Q. How can researchers validate off-target effects against non-kinase proteins (e.g., GPCRs, ion channels)?

- Screen against Eurofins SafetyScreen44 or similar panels. Prioritize assays for hERG inhibition (patch-clamp electrophysiology) and cytochrome P450 isoforms (e.g., CYP2D6 inhibition). Use thermal shift assays (CETSA) to detect binding to non-kinase targets in cell lysates .

Methodological Notes

- Synthetic Optimization : Reference analogous triazole-thioether syntheses (e.g., compound 9c in ) for solvent/catalyst selection .

- Data Analysis : Use GraphPad Prism for dose-response curve fitting and statistical validation of IC₅₀ values .

- Contradiction Resolution : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., SPR vs. enzymatic assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.